(S,S)-BMS-984923: A Technical Overview of its Chemical Properties and Biological Context
(S,S)-BMS-984923: A Technical Overview of its Chemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-BMS-984923 is the less active enantiomer of BMS-984923, a potent and selective silent allosteric modulator (SAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While its counterpart, (4R,5R)-BMS-984923, has been investigated for its therapeutic potential in neurological disorders such as Alzheimer's disease, (S,S)-BMS-984923 is primarily recognized as a valuable tool in chemical biology, particularly as a click chemistry reagent.[1] This technical guide provides a comprehensive overview of the known chemical properties of (S,S)-BMS-984923, alongside relevant biological context derived from its more active stereoisomer.
Chemical and Physical Properties
| Property | (S,S)-BMS-984923 | BMS-984923 ((4R,5R)-enantiomer) |
| IUPAC Name | (4S,5S)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one | (4R,5R)-5-(2-chlorophenyl)-4-(5-(phenylethynyl)pyridin-3-yl)oxazolidin-2-one[2][3] |
| Synonyms | Enantiomer of BMS-984923 | ALX-001[3] |
| Molecular Formula | C₂₂H₁₅ClN₂O₂ | C₂₂H₁₅ClN₂O₂[2] |
| Molecular Weight | 374.82 g/mol | 374.82 g/mol [2] |
| Appearance | Solid powder | Solid powder[2] |
| Solubility | Soluble in DMSO | Soluble in DMSO (50 mg/mL)[4] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| pKa | Data not available | Data not available |
| LogP | Data not available | Data not available |
Biological Activity and Mechanism of Action
(S,S)-BMS-984923 is reported to be a significantly less active enantiomer at the mGluR5 receptor, with an EC₅₀ value greater than 1µM.[1][5] In contrast, the (4R,5R)-enantiomer, BMS-984923, is a potent mGluR5 silent allosteric modulator with a reported Kᵢ of 0.6 nM.[4][6]
The mechanism of action of BMS-984923 involves binding to an allosteric site on the mGluR5 receptor. This binding does not affect the normal signaling initiated by the endogenous ligand, glutamate. However, it effectively blocks the interaction between mGluR5 and cellular prion protein (PrPᶜ) bound to amyloid-beta oligomers (Aβo).[3][7] This disruption of the Aβo-PrPᶜ-mGluR5 signaling cascade is believed to be neuroprotective in the context of Alzheimer's disease.[7][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of (S,S)-BMS-984923 are not extensively published. However, a general workflow for its characterization and application in click chemistry can be outlined.
Characterization Workflow
The identity and purity of (S,S)-BMS-984923 would be confirmed using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be essential to separate and quantify the (S,S) and (R,R) enantiomers, ensuring high enantiomeric purity. A reversed-phase HPLC method would be used to assess chemical purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the compound, further confirming its elemental composition.
Click Chemistry Application
(S,S)-BMS-984923 is noted to be a click chemistry reagent, containing an alkyne group.[1] This functionality allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing an azide (B81097) group. This is a powerful tool for bioconjugation, allowing for the labeling of various biomolecules.
Conclusion
(S,S)-BMS-984923, while being the less biologically active enantiomer of the mGluR5 silent allosteric modulator BMS-984923, holds significance as a specialized chemical tool. Its primary utility lies in its application as a click chemistry reagent, enabling the covalent labeling of azide-modified molecules. Understanding its fundamental chemical properties, in conjunction with the well-documented biological activity of its stereoisomer, provides a comprehensive picture for researchers in drug development and chemical biology. Further elucidation of its specific physicochemical properties would be beneficial for its broader application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. H NMR-based metabolomics combined with HPLC-PDA-MS-SPE-NMR for investigation of standardized Ginkgo biloba preparations [pubmed.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
